molecular formula C19H19BrN2O4 B267477 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B267477
M. Wt: 419.3 g/mol
InChI Key: KMWSXDZGRDWFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 protein. TYK2 is a member of the Janus kinase (JAK) family, which plays a critical role in the immune system. Inhibition of TYK2 has been shown to have potential therapeutic benefits in the treatment of various autoimmune disorders.

Mechanism of Action

2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide specifically targets the TYK2 protein, which is involved in the signaling pathway of various cytokines, including IL-12, IL-23, and Type I interferons. Inhibition of TYK2 leads to a reduction in the production of pro-inflammatory cytokines, which in turn reduces inflammation.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have a selective inhibitory effect on TYK2, with minimal effects on other members of the JAK family. This selectivity reduces the risk of off-target effects and toxicity. In preclinical studies, 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to reduce inflammation and improve disease symptoms in various autoimmune disease models.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is its selectivity for TYK2, which reduces the risk of off-target effects and toxicity. However, its potency and efficacy may vary depending on the disease model and the stage of disease progression. Additionally, further studies are needed to determine the optimal dosage and treatment duration for 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide.

Future Directions

For 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide include clinical trials to evaluate its safety and efficacy in humans with autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and treatment duration for 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in various disease models. Finally, the potential for combination therapy with other immunomodulatory agents should be explored to maximize therapeutic benefits.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the conversion of 4-bromoanisole to 4-bromo-phenol, which is then converted to 4-bromo-phenylacetic acid. The acid is then coupled with 3-(4-morpholinylcarbonyl)aniline to produce the final product, 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide.

Scientific Research Applications

2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in preclinical models of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus. In these models, 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to reduce inflammation and improve disease symptoms.

properties

Product Name

2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Molecular Formula

C19H19BrN2O4

Molecular Weight

419.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C19H19BrN2O4/c20-15-4-6-17(7-5-15)26-13-18(23)21-16-3-1-2-14(12-16)19(24)22-8-10-25-11-9-22/h1-7,12H,8-11,13H2,(H,21,23)

InChI Key

KMWSXDZGRDWFCU-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.